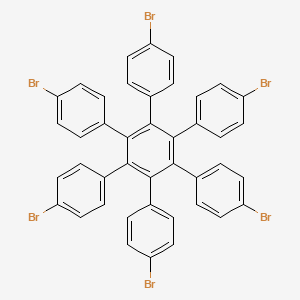

Hexakis(4-bromophenyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexakis(4-bromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H24Br6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSYGQSHKDPKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H24Br6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458601 | |

| Record name | Hexakis(4-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1008.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19057-50-2 | |

| Record name | Hexakis(4-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Hexakis(4-bromophenyl)benzene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of hexakis(4-bromophenyl)benzene from hexaphenylbenzene. The document delves into the underlying mechanistic principles of electrophilic aromatic substitution, offers a detailed, field-proven experimental protocol, and outlines robust methods for product purification and characterization. Authored from the perspective of a senior application scientist, this guide emphasizes not only the procedural steps but also the causal reasoning behind experimental choices, ensuring a thorough understanding for researchers in organic synthesis and materials science. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and high purity of the final product.

Introduction: The Significance of this compound

This compound is a valuable polyhalogenated aromatic compound that serves as a versatile building block in various fields of chemical research, including materials science and supramolecular chemistry. Its rigid, propeller-shaped, three-dimensional structure, inherited from the hexaphenylbenzene core, provides a unique scaffold for the construction of novel functional materials. The six bromine atoms offer reactive handles for a variety of cross-coupling reactions, enabling the synthesis of more complex, star-shaped molecules with tailored electronic and photophysical properties. These derivatives are being explored for applications in organic light-emitting diodes (OLEDs), molecular wires, and as components of porous organic frameworks (POFs).

The synthesis of this compound from the readily available hexaphenylbenzene is a crucial transformation that unlocks the potential of this molecular scaffold. This guide provides a detailed examination of this synthetic route, focusing on the practical aspects and theoretical underpinnings of the reaction.

Mechanistic Insights: Electrophilic Aromatic Substitution

The synthesis of this compound from hexaphenylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] In this process, an electrophile (in this case, an electrophilic bromine species) replaces a hydrogen atom on an aromatic ring.

The General Mechanism of Electrophilic Aromatic Bromination

Typically, the bromination of aromatic compounds requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to increase the electrophilicity of the bromine molecule.[2][3] The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] In the final step, a weak base removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.[2]

Catalyst-Free Bromination of Hexaphenylbenzene: A Case of High Substrate Reactivity

Notably, the exhaustive bromination of hexaphenylbenzene to afford this compound can be achieved efficiently without the use of a Lewis acid catalyst.[4] This is attributed to the highly activated nature of the pendant phenyl rings in the hexaphenylbenzene molecule. Each of the six phenyl groups is activated towards electrophilic substitution by the electron-donating effect of the central benzene ring to which they are attached. This increased electron density makes the peripheral phenyl rings sufficiently nucleophilic to react directly with molecular bromine, obviating the need for a catalyst to generate a stronger electrophile.

The reaction proceeds via a stepwise substitution of a hydrogen atom with a bromine atom on the para-position of each of the six phenyl rings. The para-selectivity is governed by steric hindrance; the ortho positions are significantly more sterically encumbered due to the proximity of the adjacent phenyl groups, making the para position the most accessible site for the incoming electrophile.

Experimental Protocol: A Validated Approach

The following protocol is a detailed adaptation of a well-established and reliable procedure for the synthesis of this compound.[4]

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| Hexaphenylbenzene | C₄₂H₃₀ | 534.69 | 26.7 g (50 mmol) | Commercially available or can be synthesized.[5] |

| Bromine | Br₂ | 159.81 | 70 mL (1.37 mol) | Extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood. |

| Ethanol | C₂H₅OH | 46.07 | ~700 mL | Used for quenching and washing. |

| Sodium Bisulfite | NaHSO₃ | 104.06 | 5% aqueous solution | Used to neutralize excess bromine. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~350 mL | For optional recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500-mL, three-necked round-bottom flask equipped with a mechanical stirrer, a powder addition funnel, and a gas outlet adapter. The outlet should be connected via tubing to a trap containing a 10% aqueous sodium hydroxide solution to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.[4]

-

Charging the Reactor: Charge the flask with 70 mL of bromine. In the powder addition funnel, place 26.7 g of hexaphenylbenzene.[4]

-

Initiating the Reaction: Begin stirring the bromine and slowly add the hexaphenylbenzene from the powder addition funnel over a period of approximately one hour. To manage the exothermic nature of the reaction, it is advisable to place the reaction flask in a water bath at ambient temperature. The reaction commences immediately, as evidenced by the evolution of HBr gas.[4]

-

Reaction Completion: After the addition of hexaphenylbenzene is complete, continue to stir the resulting dark-orange slurry for an additional 20 minutes, or until the evolution of HBr gas ceases.[4]

-

Quenching the Reaction: In a separate 1-L Erlenmeyer flask, cool 500 mL of ethanol to approximately -78 °C using a dry ice/acetone bath. Carefully and slowly pour the reaction slurry into the cold ethanol with vigorous stirring. This step must be performed cautiously to control the exothermic reaction between excess bromine and ethanol.[4]

-

Product Isolation: Rinse the reaction flask with two 100 mL portions of cold ethanol and transfer the remaining precipitate to the Erlenmeyer flask. Allow the suspension to warm to room temperature over two hours with continuous stirring.

-

Filtration and Washing: Collect the pale-yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with 50 mL of ethanol, 100 mL of a 5% aqueous sodium bisulfite solution (to remove any residual bromine), and finally with two 50 mL portions of ethanol.[4]

-

Drying: Dry the product in a vacuum oven at room temperature to a constant weight. This procedure typically yields approximately 47.8 g (96%) of this compound with a purity greater than 95%.[4]

Workflow Diagram

Purification and Characterization

The product obtained from the initial precipitation is of high purity and suitable for most applications. However, for analytical purposes or for use in sensitive electronic devices, further purification can be achieved through recrystallization.

Purification by Recrystallization

Dissolve 10 g of the crude product in 350 mL of refluxing tetrahydrofuran (THF). Allow the solution to cool to room temperature and then let the solvent evaporate slowly. The this compound will precipitate as a colorless microcrystalline solid. For the formation of larger crystals, the solution can be stored in a refrigerator at -15°C for three days.[4]

Characterization Data

| Property | Value | Source |

| Melting Point | 358-359 °C | [4] |

| ¹H NMR (CDCl₃) | δ 6.61 (d, J = 8.5 Hz, 12H), 7.06 (d, J = 8.6 Hz, 12H) | [4] |

| ¹³C NMR (CDCl₃) | δ 120.3, 130.5, 132.6, 138.4, 139.6 | [4] |

| Mass Spectrometry | The molecular ion peak is expected to be prominent due to the stability of the aromatic system. The fragmentation pattern will likely show sequential loss of bromine atoms or HBr. The isotopic pattern for six bromine atoms will be characteristic. | [6][7] |

| Elemental Analysis | Calculated for C₄₂H₂₄Br₆: C, 50.04%; H, 2.40%; Br, 47.56%. | [4] |

Purification Workflow Diagram

Safety and Handling

Bromine is a highly toxic, corrosive, and volatile substance. All manipulations involving bromine must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), chemical splash goggles, a face shield, and a lab coat.[8][9]

-

Dispensing: Handle liquid bromine with care, using appropriate dispensing equipment to avoid splashes.

-

Waste Disposal: All bromine-containing waste must be disposed of according to institutional and local regulations for hazardous waste.

-

Spill Management: In case of a small spill, it can be neutralized with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite.[6] For larger spills, evacuate the area and contact emergency personnel.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction (presence of starting material or partially brominated species) | - Insufficient reaction time.- Inadequate mixing.- Insufficient amount of bromine. | - Extend the reaction time and monitor by TLC.- Ensure vigorous stirring to maintain a slurry.- Use a sufficient excess of bromine as it also acts as the solvent.[4] |

| Low Yield | - Loss of product during transfer or filtration.- Premature precipitation during quenching. | - Ensure complete transfer of the product slurry.- Ensure the ethanol for quenching is sufficiently cold (-78 °C) to induce rapid precipitation.[4] |

| Product Discoloration | - Residual bromine. | - Ensure thorough washing with sodium bisulfite solution until the solid is colorless. |

Conclusion

The synthesis of this compound from hexaphenylbenzene via electrophilic aromatic substitution is a robust and high-yielding reaction. The high reactivity of the hexaphenylbenzene core allows for a catalyst-free process, simplifying the experimental setup and purification. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce high-purity this compound, a key precursor for the development of advanced functional materials. The insights into the reaction mechanism and troubleshooting strategies provided herein are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for their specific research needs.

References

- 1. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 2. Khan Academy [khanacademy.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to Aromatic Bromination: The Synthesis of Hexabromobenzene and the Mechanistic Realities of Hexaphenylbenzene

Abstract: This technical guide provides an in-depth exploration of the mechanisms governing the synthesis of hexabromobenzene (HBB), a significant organobromine compound. A critical clarification is first established: HBB is synthesized via the exhaustive bromination of benzene, not hexaphenylbenzene. The guide is therefore structured into two principal sections. The first delineates the complete mechanistic pathway for the conversion of benzene to HBB, detailing the pivotal role of Lewis acid catalysis in overcoming the progressive deactivation of the aromatic ring. The second section examines the theoretical bromination of hexaphenylbenzene, presenting it as a compelling case study in steric hindrance. Here, we explain why the central benzene core is mechanistically inaccessible and how electrophilic attack is redirected to the peripheral phenyl substituents. This dual approach provides researchers and drug development professionals with a nuanced understanding of electrophilic aromatic substitution, contrasting a classic synthesis with a sterically complex challenge.

Part 1: The Synthesis and Mechanism of Hexabromobenzene (HBB) from Benzene

Hexabromobenzene (C₆Br₆) is a fully substituted aromatic compound used as a flame retardant and an environmental research standard.[1][2] Its synthesis involves the complete replacement of all six hydrogen atoms on a benzene ring with bromine atoms. This transformation is a quintessential, albeit challenging, example of Electrophilic Aromatic Substitution (EAS).

The overall reaction is as follows:

C₆H₆ + 6 Br₂ --(FeBr₃ catalyst)--> C₆Br₆ + 6 HBr

While the stoichiometry appears straightforward, the reaction requires forcing conditions. Each successive bromination deactivates the aromatic ring, making subsequent substitutions progressively more difficult.

Visualizing the Synthesis Pathway

The following workflow outlines the high-level process for synthesizing Hexabromobenzene from Benzene.

Caption: Overall workflow for the synthesis of HBB.

The Stepwise Mechanism of Exhaustive Bromination

The conversion of benzene to hexabromobenzene does not occur in a single step but through a sequence of six distinct electrophilic aromatic substitution reactions. The core mechanism involves three fundamental stages for each substitution: generation of the electrophile, attack by the aromatic ring, and rearomatization.

Stage 1: Generation of the Bromonium Ion Electrophile The benzene ring's aromatic stability makes it less reactive than a simple alkene. Therefore, molecular bromine (Br₂) is not electrophilic enough to initiate the reaction on its own. A Lewis acid catalyst, typically iron(III) bromide (FeBr₃), is required to generate a highly reactive electrophile.[3][4][5] The FeBr₃ polarizes the Br-Br bond, creating a complex that effectively functions as a source of the bromonium ion (Br⁺).[3][6]

Caption: Activation of bromine by the FeBr₃ catalyst.

Stage 2: Sequential Electrophilic Attack and Rearomatization The generated electrophile is then attacked by the nucleophilic π-system of the benzene ring. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][8] A weak base, typically [FeBr₄]⁻, then abstracts a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the brominated product.[4]

This two-step process of attack and rearomatization is repeated six times.

-

Benzene to Bromobenzene: The first substitution proceeds readily.

-

Bromobenzene to Dibromobenzene: The bromine substituent is deactivating but ortho, para-directing. The reaction rate is slower than that of benzene.

-

Further Bromination: With each added bromine atom, the ring becomes significantly more electron-poor and less reactive. To achieve complete substitution and form HBB, the reaction requires harsh conditions, such as high temperatures or UV light, to overcome this profound deactivation.[1]

Experimental Protocol: Synthesis of Hexabromobenzene

This generalized protocol outlines the key steps for the laboratory synthesis of HBB.

| Step | Procedure | Rationale / Key Insight |

| 1 | Charge a round-bottom flask with benzene and a suitable solvent (e.g., carbon tetrachloride). Add iron filings, which will react in situ with bromine to form the FeBr₃ catalyst. | Using iron filings is a common and cost-effective way to generate the Lewis acid catalyst directly in the reaction vessel. |

| 2 | Slowly add liquid bromine (6 equivalents) to the reaction mixture via an addition funnel. The reaction is exothermic and will generate HBr gas, requiring a gas trap. | Slow addition is crucial to control the reaction rate and temperature. The evolving HBr gas is corrosive and must be neutralized. |

| 3 | After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. | Elevated temperatures are necessary to force the substitution onto the highly deactivated, poly-brominated benzene rings. |

| 4 | Cool the reaction mixture and quench with an aqueous solution of sodium bisulfite to destroy any excess bromine. | This step neutralizes unreacted bromine, which is a safety and purification concern. |

| 5 | Perform a liquid-liquid extraction using an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄). | Standard workup procedure to isolate the crude product from the aqueous phase and catalyst residues. |

| 6 | Remove the solvent via rotary evaporation. Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or benzene) to yield pure hexabromobenzene. | Recrystallization is essential to purify the final product, which is a white crystalline solid.[1][2] |

Part 2: The Bromination of Hexaphenylbenzene (HPB): A Case Study in Steric Hindrance

Hexaphenylbenzene (HPB) is a fascinating aromatic compound where a central benzene ring is substituted with six phenyl rings.[9] Structurally, the molecule is not planar. To minimize steric repulsion, the six peripheral phenyl rings are twisted out of the plane of the central ring, creating a stable "propeller-like" conformation.[9]

This unique three-dimensional structure has profound implications for its reactivity, particularly in electrophilic aromatic substitution.

Mechanistic Analysis: The Impenetrable Core

Direct bromination of the central benzene ring of HPB is considered mechanistically unfeasible due to extreme steric hindrance.[10] The six bulky phenyl groups form a protective shield around the central core, preventing the approach of even a highly reactive electrophile like the bromonium ion. Any attempt at electrophilic attack would lead to massive non-bonding interactions, creating a transition state with prohibitively high energy.[10]

Therefore, the bromination of hexaphenylbenzene will not occur on the central ring but rather on the more accessible peripheral phenyl rings . Each of these six rings can undergo electrophilic aromatic substitution.

Mechanism of Peripheral Phenyl Ring Bromination

The mechanism for brominating the outer rings follows the same fundamental EAS pathway described in Part 1.

-

Generation of Electrophile: A Lewis acid catalyst (FeBr₃) is still required to generate the Br⁺ electrophile.

-

Electrophilic Attack: The π-system of one of the peripheral phenyl rings acts as the nucleophile, attacking the Br⁺. This forms a sigma complex, with the positive charge delocalized across the attacked phenyl ring.

-

Rearomatization: The [FeBr₄]⁻ base removes a proton from the ring, restoring its aromaticity and yielding a mono-brominated hexaphenylbenzene derivative.

Caption: Logical workflow for the bromination of a peripheral phenyl ring on HPB.

Regioselectivity and Further Substitution The initial substitution on a phenyl ring will be directed to the ortho and para positions, as the rest of the large molecule acts as a deactivating, bulky substituent. However, steric effects will strongly favor substitution at the para position to minimize interactions with the adjacent phenyl groups of the HPB core.[11][12] Further bromination could occur on the same ring or on the other five phenyl rings, leading to a complex mixture of polybrominated products.

Data Summary and Characterization

Quantitative data is crucial for product verification. The table below summarizes key properties for the primary product discussed, Hexabromobenzene.

| Property | Hexabromobenzene (HBB) Data | Reference |

| Chemical Formula | C₆Br₆ | [1][2] |

| Molar Mass | 551.49 g/mol | [2] |

| Appearance | White crystalline powder or needles | [1][2] |

| Melting Point | >300 °C | [2] |

| Solubility | Insoluble in water; soluble in benzene, ether, ethanol | [1][2] |

| Mass Spec | Exhibits a characteristic isotopic cluster pattern due to the presence of six bromine atoms (⁷⁹Br and ⁸¹Br isotopes). | [13] |

Characterization of brominated hexaphenylbenzene would be significantly more complex. ¹H and ¹³C NMR spectroscopy would be required to determine the substitution patterns on the phenyl rings, while high-resolution mass spectrometry would be needed to identify the degree of bromination in a mixture of products.

Conclusion

This guide has elucidated the mechanistic pathways for two distinct yet related bromination challenges. The synthesis of hexabromobenzene from benzene serves as a model for exhaustive electrophilic aromatic substitution, underscoring the necessity of a Lewis acid catalyst to activate the electrophile and harsh conditions to overcome the progressive deactivation of the aromatic substrate.

Conversely, the case of hexaphenylbenzene provides a powerful illustration of the dominance of steric effects in chemical reactivity. Its structure renders the central core inert to electrophilic attack, redirecting the reaction to its peripheral phenyl groups. Understanding these principles—catalytic activation, substrate reactivity, and steric hindrance—is fundamental for professionals engaged in the design and synthesis of complex aromatic molecules.

References

- 1. Hexabromobenzene - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. fiveable.me [fiveable.me]

- 4. byjus.com [byjus.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]

- 10. Steric effects - Wikipedia [en.wikipedia.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Hexakis(4-bromophenyl)benzene

Introduction

Hexakis(4-bromophenyl)benzene (HBB) is a sterically hindered, propeller-shaped polycyclic aromatic hydrocarbon. Its unique C₆-symmetric structure, composed of a central benzene ring peripherally substituted by six 4-bromophenyl groups, imparts significant thermal and chemical stability. These properties make HBB and its derivatives promising materials in fields such as organic electronics, materials science, and supramolecular chemistry.

A precise and unambiguous structural confirmation is paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR characterization of HBB, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present a self-validating protocol, and interpret the resulting spectral data with authoritative grounding.

The Structural Rationale for the NMR Spectrum of this compound

The high degree of symmetry in the HBB molecule is the determining factor in the simplicity of its NMR spectra. Due to the propeller-like arrangement of the six peripheral phenyl rings, free rotation around the C-C single bonds (connecting the central and peripheral rings) at room temperature leads to the chemical equivalence of many protons and carbons.

Molecular Structure and Symmetry

The structure of HBB dictates that all six of the 4-bromophenyl substituents are chemically identical. Within each of these identical substituents, the protons and carbons can be further categorized based on their position relative to the central benzene ring and the bromine atom.

Caption: Molecular structure of this compound highlighting the different carbon environments.

¹H NMR Spectral Analysis

Due to the molecule's symmetry, the 24 aromatic protons on the six peripheral rings give rise to only two distinct signals. These signals appear as doublets because of ortho-coupling.

| Protons (Label) | Multiplicity | Coupling Constant (J) |

| Hₐ | Doublet | ~8.5 Hz |

| Hₑ | Doublet | ~8.6 Hz |

-

Hₐ: These are the 12 protons ortho to the carbon atom attached to the central benzene ring.

-

Hₑ: These are the 12 protons ortho to the bromine atom (and meta to the central ring).

The electron-withdrawing nature of the bromine atom deshields the ortho protons (Hₑ), causing them to appear at a higher chemical shift (downfield) compared to the Hₐ protons. The observed coupling constants are typical for ortho-coupling in benzene rings.

¹³C NMR Spectral Analysis

Similarly, the high symmetry of HBB results in a simplified ¹³C NMR spectrum. Instead of the 42 expected signals for a completely asymmetric molecule, only five distinct signals are observed in the aromatic region.

| Carbon (Label) | Description |

| C₁ | Quaternary carbon of the central benzene ring |

| C₂ | Quaternary carbon of the peripheral ring attached to the central ring |

| C₃ | Tertiary carbon of the peripheral ring (bearing Hₐ) |

| C₄ | Tertiary carbon of the peripheral ring (bearing Hₑ) |

| C₅ | Quaternary carbon of the peripheral ring attached to the bromine atom |

The assignment of these signals can be rationalized based on the electronic environment of each carbon atom. The carbon attached to the electronegative bromine atom (C₅) will be significantly affected, as will the carbons of the central, highly substituted benzene ring (C₁).

Experimental Protocol for NMR Data Acquisition

The primary challenge in obtaining high-quality NMR spectra for HBB is its limited solubility in common deuterated solvents.[1] Tetrahydrofuran-d₈ (THF-d₈) or chloroform-d (CDCl₃) can be used, though gentle heating may be required to achieve a sufficient concentration.[2]

Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of purified this compound. The product should be a colorless to pale yellow microcrystalline solid.[2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube containing the sample.

-

Dissolution: Cap the NMR tube and gently agitate. If the sample does not fully dissolve, sonication or gentle warming in a water bath may be necessary. Ensure the sample is completely dissolved before proceeding.

-

Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

Caption: A streamlined workflow for preparing HBB for NMR analysis.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range covering the aromatic region, typically 0 to 10 ppm.

¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) and a longer experimental time will be required.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is beneficial for the quantitative observation of quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range covering the aromatic region, typically 0 to 160 ppm.

Data Interpretation and Validation

Based on authoritative literature, the following spectral data can be expected for this compound in CDCl₃.[2]

Expected Chemical Shifts

| Nucleus | Signal | Chemical Shift (δ, ppm) |

| ¹H | Hₐ | 6.61 |

| Hₑ | 7.06 | |

| ¹³C | C₁, C₂, C₃, C₄, C₅ | 120.3, 130.5, 132.6, 138.4, 139.6 |

Note: The specific assignment of the ¹³C signals requires more advanced 2D NMR techniques (like HSQC and HMBC), but the presence of five distinct signals in the aromatic region is a key validation point.

The ¹H NMR spectrum serves as a rapid and effective tool for assessing the purity of the synthesized HBB. The presence of only two doublets in the aromatic region, with an integration ratio of 1:1, is a strong indicator of a pure, symmetric product.[2] Any additional signals would suggest the presence of impurities or incomplete reaction.

Conclusion

The NMR characterization of this compound is a straightforward process, provided that the challenges of its limited solubility are addressed. The high symmetry of the molecule leads to a simple and highly informative pair of ¹H and ¹³C NMR spectra. The appearance of two doublets in the proton spectrum and five distinct signals in the carbon spectrum provides a definitive structural confirmation. This guide provides the necessary framework for researchers to confidently acquire and interpret the NMR data for this important molecule, ensuring the scientific integrity of their work.

References

Crystal structure analysis of Hexakis(4-bromophenyl)benzene

An In-depth Technical Guide to the Crystal Structure Analysis of Hexakis(4-bromophenyl)benzene

Abstract

This compound (HBB) is a highly functionalized aromatic molecule built upon the rigid and sterically crowded hexaphenylbenzene scaffold. Its unique propeller-like, three-dimensional structure makes it a valuable building block in supramolecular chemistry, materials science, and crystal engineering.[1] Understanding the precise solid-state arrangement of HBB is critical for designing novel materials with tailored electronic, optical, or porous properties. This guide provides a comprehensive, in-depth overview of the essential methodologies for the synthesis, crystallization, and definitive structural elucidation of this compound using single-crystal X-ray diffraction (SCXRD). It is intended for researchers and professionals in chemistry and materials science, offering not just protocols, but the underlying scientific rationale for key experimental decisions.

Synthesis: From Planar Precursor to Propeller-like Architecture

The most direct and high-yielding synthesis of HBB involves the electrophilic aromatic substitution of hexaphenylbenzene (HPB), a readily available precursor.[2] The choice of this method is based on its efficiency and the ability to achieve exhaustive bromination at the para-positions of the six peripheral phenyl rings.

Rationale for the Synthetic Protocol

The direct bromination of HPB with neat bromine is a robust method that leverages the reactivity of the peripheral phenyl rings.[2] The core benzene ring is sterically shielded and less reactive. Several factors are critical for the success of this reaction:

-

Excess Reagent: A large excess of bromine is employed not only as a reagent but also as the solvent. This ensures the reaction mixture remains a mobile slurry, facilitating efficient mixing and driving the reaction to completion for all six phenyl groups.[2]

-

Reaction Control: The reaction is initiated at ambient temperature with a water bath to manage the initial exotherm from the evolution of hydrobromic acid (HBr) gas.[2]

-

Quenching: The reaction mixture is poured into pre-chilled ethanol (-78°C). This step is crucial to prevent a violent exothermic reaction between the excess bromine and ethanol, ensuring the safe and effective precipitation of the HBB product.[2]

Experimental Protocol: Synthesis of HBB

This protocol is adapted from the validated procedure published in Organic Syntheses.[2]

-

Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer and a gas outlet connected to an alkali trap (e.g., 10% NaOH solution), add 70 mL (1.37 mol) of bromine.

-

Reagent Addition: Place the flask in a water bath. Slowly add 26.7 g (50 mmol) of hexaphenylbenzene over one hour to the stirring bromine. The evolution of HBr gas indicates the immediate start of the reaction.

-

Reaction: After the addition is complete, continue stirring the dark-orange slurry for an additional 20 minutes until HBr evolution ceases.

-

Workup: Carefully pour the slurry into 500 mL of ethanol pre-chilled to approximately -78°C in a 1-L Erlenmeyer flask with magnetic stirring.

-

Isolation: Allow the suspension to warm to room temperature over two hours. Filter the precipitate using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with ethanol (50 mL), 5% aqueous sodium bisulfite (100 mL) to remove residual bromine, and finally with ethanol (2 x 50 mL).

-

Drying: Dry the pale yellow precipitate overnight in vacuo to yield this compound. The expected yield is approximately 96%.[2]

Caption: Workflow for the synthesis of this compound.

Crystallization: The Gateway to High-Resolution Structural Data

Obtaining a high-quality single crystal is the most critical and often most challenging step in SCXRD. The goal is to encourage slow, ordered growth of molecules from a supersaturated solution, minimizing defects and twinning. For a molecule like HBB, which has low solubility in many common solvents, careful selection of the crystallization technique is paramount.

Principles of Crystallization for HBB

-

Solvent Selection: A suitable solvent must dissolve HBB to a reasonable extent when heated but allow it to become sparingly soluble upon cooling or when an anti-solvent is introduced. Tetrahydrofuran (THF) has been shown to be effective for recrystallization.[2]

-

Slow Perturbation: Rapid precipitation from a solution leads to amorphous powder or microcrystalline aggregates, which are unsuitable for SCXRD. All successful crystallization techniques rely on slowly changing the solution's conditions (temperature or composition) to gently push the system past the saturation point, allowing for the formation of a single, well-ordered nucleus that can grow.[3]

Recommended Crystallization Protocols

Method 1: Slow Evaporation

-

Preparation: In a clean vial, dissolve a small amount of HBB in a minimal volume of a suitable solvent, such as refluxing tetrahydrofuran.[2]

-

Filtration: Filter the hot solution through a syringe filter (PTFE, 0.22 µm) into a clean, new vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[3]

-

Growth: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks at room temperature.

Method 2: Slow Cooling

-

Preparation: Prepare a saturated solution of HBB in a suitable solvent (e.g., THF) at an elevated temperature.[2]

-

Growth: Place the sealed vial in an insulated container (e.g., a Dewar flask filled with warm water or an oil bath) and allow it to cool to room temperature over 24-48 hours. For even slower growth, the solution can be subsequently stored in a refrigerator (-15°C) for several days.[2]

Method 3: Vapor Diffusion (Solvent/Anti-Solvent)

-

Preparation: Dissolve HBB in a small volume of a good solvent (e.g., dichloromethane or THF) in a small, open vial.

-

Setup: Place this small vial inside a larger, sealed jar that contains a few milliliters of a volatile "anti-solvent" in which HBB is insoluble (e.g., methanol or hexane).[4]

-

Growth: Over time, the anti-solvent vapor will slowly diffuse into the HBB solution, gradually reducing its solubility and inducing the growth of high-quality crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive analytical technique for determining the three-dimensional atomic arrangement within a crystal. It provides precise information on bond lengths, bond angles, and the packing of molecules in the solid state.[5]

The SCXRD Experimental Workflow

The process can be broken down into four main stages: crystal mounting, data collection, structure solution, and refinement.

Caption: A generalized workflow for SCXRD analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is mounted on a loop or glass fiber using cryo-protectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer goniometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in higher quality diffraction data. The crystal is then rotated in a monochromatic X-ray beam, and a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for experimental factors, most importantly absorption of X-rays by the heavy bromine atoms in HBB.

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined using a least-squares algorithm, where atomic positions and displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

Key Structural Features of this compound

While a definitive crystal structure from a public database is not available in the initial search, the molecular and crystal structure can be confidently predicted based on the extensive literature on hexaphenylbenzene derivatives.[4][6][7]

-

Molecular Conformation: The most prominent feature of HBB is its non-planar, propeller-like shape. Due to severe steric hindrance between the ortho-hydrogens of the peripheral 4-bromophenyl rings, these rings are forced to twist significantly out of the plane of the central benzene ring. This conformation prevents π-conjugation between the central and peripheral rings but creates a robust, three-dimensional object.

-

Crystal Packing: The packing of these propeller-shaped molecules in the crystal lattice is governed by weak intermolecular interactions. Potential interactions include C-H···π stacking and halogen bonding (Br···Br or C-H···Br), which will dictate the overall symmetry and density of the crystal. The specific arrangement can lead to the formation of solvent-accessible voids or channels, a property exploited in crystal engineering.[4][6]

Tabulated Physicochemical and Crystallographic Data

The following table summarizes known properties and expected crystallographic parameters for HBB. Note that crystallographic data are illustrative and representative of what would be obtained from a successful SCXRD experiment.

| Property | Value | Source |

| Chemical Formula | C₄₂H₂₄Br₆ | [8] |

| Molecular Weight | 1008.1 g/mol | [8] |

| IUPAC Name | 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene | [8] |

| Melting Point | 358-359 °C | [2] |

| Illustrative Crystal Data | ||

| Crystal System | Monoclinic or Triclinic | (Expected) |

| Space Group | P2₁/c or P-1 | (Expected) |

| a (Å) | ~15-20 | (Expected) |

| b (Å) | ~10-15 | (Expected) |

| c (Å) | ~20-25 | (Expected) |

| α, β, γ (°) | α, γ = 90, β ~ 95-105 (for Monoclinic) | (Expected) |

| Volume (ų) | ~4000-5000 | (Expected) |

| Z (molecules/cell) | 4 | (Expected) |

| Calculated Density | ~1.6-1.8 g/cm³ | (Calculated) |

Conclusion

The structural analysis of this compound provides fundamental insights into the solid-state behavior of a highly important molecular scaffold. This guide has detailed the critical steps from chemical synthesis to high-resolution structure determination. A successful analysis, predicated on the synthesis of pure material and the painstaking growth of a high-quality single crystal, reveals the molecule's distinct propeller conformation and the subtle intermolecular forces that direct its crystal packing. This foundational knowledge is indispensable for the rational design of advanced functional materials, including porous organic frameworks, liquid crystals, and components for optoelectronic devices.[1][9]

References

- 1. Synthesis and Applications of Hexaphenylbenzene Derivatives [manu56.magtech.com.cn]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. unifr.ch [unifr.ch]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C42H24Br6 | CID 11205391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hexakis(4-bromophenyl)benzene: A Technical Guide to its Photophysical Landscape and Material Potential

Introduction: The Architectural Significance of a Propeller-Shaped Luminogen

Hexakis(4-bromophenyl)benzene (HBB) is a highly symmetric, propeller-shaped aromatic molecule built upon a hexaphenylbenzene core. While often categorized as a synthetic intermediate, this classification belies its significance as a foundational building block for a class of advanced functional materials. Its unique three-dimensional structure, characterized by six peripheral phenyl rings twisted out of the plane of the central benzene ring due to steric hindrance, is not a mere structural curiosity; it is the primary determinant of its fascinating photophysical behavior.

This guide provides an in-depth exploration of the photophysical properties of HBB, not as a simple list of data points, but as a consequence of its molecular architecture. We will delve into its synthesis, the theoretical underpinnings of its expected luminescent properties, the experimental protocols required for its characterization, and its demonstrated utility as a precursor for materials in chemical sensing and organic electronics. For researchers and developers, understanding the core properties of HBB is paramount to unlocking the potential of the complex, high-performance systems derived from it.

Synthesis and Molecular Characterization

The most direct and high-yielding synthesis of HBB is achieved through the exhaustive electrophilic bromination of hexaphenylbenzene (HPB).[1] This method is efficient and provides HBB with high purity, which is critical for subsequent applications and for obtaining reliable photophysical data.

Reference Synthesis Protocol: Electrophilic Bromination of Hexaphenylbenzene[1]

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a powder addition funnel, and an outlet adapter connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved hydrogen bromide (HBr) gas.

-

Reagents:

-

Hexaphenylbenzene (HPB)

-

Liquid Bromine (Br₂)

-

Ethanol (pre-chilled to -78 °C)

-

Aqueous Sodium Bisulfite (5%)

-

-

Procedure:

-

The flask is charged with an excess of liquid bromine, serving as both reactant and solvent. A water bath is used to manage the reaction temperature.

-

Hexaphenylbenzene is added slowly to the stirring bromine over approximately one hour. The reaction commences immediately, evidenced by the evolution of HBr gas.

-

After the addition is complete, the resulting slurry is stirred for an additional 20-30 minutes until HBr evolution ceases.

-

The reaction mixture is then carefully poured into pre-chilled ethanol (-78 °C) with vigorous stirring to quench the excess bromine.

-

The suspension is allowed to warm to room temperature. The precipitate is collected by filtration.

-

The collected solid is washed sequentially with ethanol, 5% aqueous sodium bisulfite (to remove residual bromine), and again with ethanol.

-

The product, this compound, is dried in vacuo to yield a pale yellow to white solid. Purity can be further enhanced by recrystallization from a solvent such as tetrahydrofuran (THF).

-

Structural Verification

The identity and purity of the synthesized HBB are confirmed using standard analytical techniques. The key spectral data for HBB are:[1]

-

¹H NMR (CDCl₃): δ 6.61 (d, J = 8.5 Hz, 12H), 7.06 (d, J = 8.6 Hz, 12H).

-

¹³C NMR (CDCl₃): δ 120.3, 130.5, 132.6, 138.4, 139.6.

-

Melting Point: 358-359 °C.

The Core Principle: Aggregation-Induced Emission (AIE)

The defining photophysical characteristic of HBB and its derivatives is the phenomenon of Aggregation-Induced Emission (AIE).[2] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) due to π-π stacking in the solid state, AIE-active molecules (AIEgens) are weakly or non-emissive in dilute solution but become highly luminescent upon aggregation.

The underlying cause of this behavior is the Restriction of Intramolecular Motion (RIM) .[3]

-

In Dilute Solution: The six peripheral bromophenyl rings of an individual HBB molecule can undergo low-frequency rotational and vibrational motions. When the molecule is photoexcited, these motions provide efficient non-radiative pathways for the excited state to decay back to the ground state, thus quenching fluorescence.

-

In the Aggregated State: In a poor solvent or in the solid state, the molecules are forced into close proximity. The steric interactions between neighboring molecules physically lock the phenyl rings, restricting these non-radiative rotational and vibrational decay channels. This "locking" effectively closes the primary non-radiative pathway, forcing the excited state to decay via the emission of a photon (fluorescence).

This principle is the cornerstone for understanding the photophysical properties of HBB.

Caption: 2D representation of the HBB molecular structure.

Photophysical Properties: An Evidence-Based Assessment

While detailed photophysical studies on the HBB monomer are not extensively reported in the literature, its properties can be reliably inferred from the well-documented behavior of its derivatives, which are widely used as blue emitters in Organic Light-Emitting Diodes (OLEDs).

Absorption and Emission Spectra

HBB is expected to absorb in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The emission is anticipated in the blue region of the visible spectrum. The propeller shape of the hexaphenylbenzene core disrupts extensive π-conjugation between the peripheral rings and the central core, leading to a wide energy gap and consequently, blue emission.

The table below summarizes the photoluminescence (PL) data for several hexaphenylbenzene derivatives, providing a strong indication of the expected spectral range for HBB.

| Compound Derivative | State | PL Max (λₘₐₓ) | Emission Color | Reference |

| 5P-VA | Solution | 447 nm | Blue | [1][4] |

| Film | 451 nm | Blue | [1][4] | |

| 5P-VTPA | Solution | ~400 nm | Deep Blue | [1][4] |

| Film | 461 nm | Deep Blue | [1][4] | |

| 5P-VCB | Solution | 420 nm | Blue | [5] |

| Film | 452 nm | Blue | [5] | |

| 6P-VC | Solution | 417 nm | Deep Blue | [6] |

| Film | 429 nm | Deep Blue | [6] |

Based on this data, it is reasonable to predict that HBB in its aggregated or solid state will exhibit a maximum emission wavelength (λₘₐₓ) in the 420-460 nm range.

Quantum Yield and Excited-State Dynamics

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. For an AIEgen like HBB:

-

In a good solvent (e.g., THF, Chloroform): The Φ_F is expected to be very low (< 1%) due to the dominance of non-radiative decay through intramolecular motion.

-

In an aggregated state (e.g., THF/water mixture or solid film): The Φ_F should increase dramatically, potentially by one or two orders of magnitude, as the RIM mechanism takes effect.

The presence of heavy bromine atoms in HBB could also influence the excited-state dynamics by promoting intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). This "heavy-atom effect" could potentially lead to phosphorescence, especially at low temperatures, or influence the overall quantum yield.

Caption: Jablonski diagram illustrating the AIE mechanism for HBB.

Experimental Workflows for Photophysical Analysis

To validate the expected AIE behavior and quantify the photophysical parameters of HBB, a series of standard spectroscopic experiments are required.

Protocol for Characterization of Aggregation-Induced Emission

This experiment quantifies the turn-on fluorescence of HBB by inducing aggregation through the addition of a poor solvent.

-

Objective: To demonstrate and quantify the AIE effect of HBB.

-

Materials:

-

This compound (HBB)

-

Tetrahydrofuran (THF), spectroscopic grade (good solvent)

-

Deionized water (poor solvent)

-

Spectrofluorometer and UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of HBB in THF (e.g., 10⁻⁴ M).

-

Prepare a series of samples in cuvettes with varying THF/water volume fractions (from 100/0 to 0/100), keeping the final concentration of HBB constant in all samples.

-

For each sample, acquire the UV-Vis absorption spectrum to check for scattering, which indicates aggregate formation.

-

Acquire the fluorescence emission spectrum for each sample using an excitation wavelength determined from the absorption spectrum (e.g., at the absorption maximum).

-

Plot the fluorescence intensity at the emission maximum (I) relative to the intensity in pure THF (I₀) against the water fraction (%). A sharp increase in I/I₀ at a certain water fraction confirms the AIE phenomenon.

-

Caption: Experimental workflow for AIE characterization.

Protocol for Relative Fluorescence Quantum Yield (Φ_F) Measurement

The quantum yield of HBB in its aggregated state can be determined by comparing its emission to a well-characterized standard.

-

Objective: To determine the Φ_F of HBB aggregates.

-

Materials:

-

HBB sample in the aggregated state (e.g., 90% water/THF mixture).

-

A quantum yield standard with emission in a similar spectral range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Spectrofluorometer and UV-Vis spectrophotometer.

-

-

Procedure:

-

Prepare the HBB aggregate solution and the standard solution. Adjust the concentration of both so that their absorbance at the excitation wavelength is low (< 0.1) to minimize inner filter effects.

-

Measure the absorbance of both the HBB sample (A_HBB) and the standard (A_Std) at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum of the HBB sample and the standard, using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the HBB sample (I_HBB) and the standard (I_Std).

-

Calculate the quantum yield of HBB using the following equation:

Φ_F(HBB) = Φ_F(Std) * (I_HBB / A_HBB) * (A_Std / I_Std) * (n_HBB² / n_Std²)

where n is the refractive index of the respective solvents.

-

Applications in Advanced Materials

The true value of HBB lies in its role as a robust, pre-functionalized building block for creating more complex, high-performance materials.

Luminescent Probes for Chemical Sensing

The bromine atoms on HBB are versatile functional handles that can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build larger polymeric structures. Covalent organic polymers (COPs) based on an HBB core have been synthesized and demonstrated as highly selective and sensitive luminescent probes for the detection of nitroaromatic explosives.[4] In these materials, the HBB core provides the intrinsic AIE property, ensuring a strong fluorescent signal in the solid state (e.g., on a test strip), while the extended polymeric network provides porosity and specific binding sites for the analyte, leading to fluorescence quenching upon detection.

Precursor for Organic Electronics

As demonstrated by the extensive research into its derivatives, the hexaphenylbenzene core is an excellent scaffold for blue-emitting materials in OLEDs.[6] The propeller structure prevents the π-stacking that often leads to red-shifted emission and lower efficiency in solid-state devices. HBB serves as an ideal starting material for synthesizing these advanced emitters. The bromo-functional groups allow for the straightforward attachment of charge-transporting moieties (like carbazoles or triphenylamines) to tune the electronic properties, improve charge injection/transport, and optimize device performance for deep-blue, high-efficiency light emission.

Conclusion and Outlook

This compound is more than a mere chemical intermediate; it is a molecule whose photophysical properties are a direct and elegant consequence of its unique three-dimensional architecture. Its propeller shape intrinsically encodes the property of aggregation-induced emission, making it a powerful building block for materials that require strong solid-state luminescence. While detailed characterization of the monomer itself is sparse in the literature, a clear and compelling picture of its behavior can be constructed from the well-established properties of its many high-performing derivatives.

For researchers in materials science and drug development, HBB offers a robust and versatile platform. Its pre-functionalized bromo groups invite a rich chemistry for the construction of advanced sensors, efficient OLED emitters, and potentially novel theranostic agents where solid-state emission is a critical design feature. The continued exploration of HBB and its derivatives promises to yield materials with even greater sophistication and utility, cementing the importance of this foundational AIEgen.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene | 19057-50-2 [chemicalbook.com]

- 4. This compound | C42H24Br6 | CID 11205391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS#:19057-50-2 | 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene | Chemsrc [chemsrc.com]

Navigating the Solubility Landscape of Hexakis(4--bromophenyl)benzene: A Technical Guide for Researchers

Introduction: The Challenge of a Molecular Propeller

Hexakis(4-bromophenyl)benzene (HBB) is a prominent member of the hexaarylbenzene family, characterized by a central benzene core peripherally substituted with six 4-bromophenyl rings. This unique propeller-like, non-planar structure imparts high thermal stability and specific electronic properties, making it a molecule of significant interest in materials science, particularly for applications in organic electronics.[1] However, its large, rigid, and hydrophobic nature presents a considerable challenge for researchers and formulation scientists: poor solubility.[2] Understanding and quantifying the solubility of HBB in common organic solvents is a critical first step for its purification, processing, and integration into functional materials.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document delves into the fundamental principles governing its solubility, offers predictive insights based on its molecular architecture, and provides a robust experimental framework for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who work with HBB and similar large, non-polar molecules.

I. Theoretical Framework: Deconstructing the Solubility of a Complex Aromatic System

The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility, or lack thereof, can be rationalized by considering its distinct molecular features and the principles of "like dissolves like."

Molecular Architecture and its Implications:

This compound is a large, non-polar molecule dominated by aromatic rings. The six peripheral bromophenyl groups are twisted out of the plane of the central benzene ring, creating a propeller-like conformation.[3] This steric hindrance prevents the molecule from adopting a planar structure, which in turn limits strong π-π stacking interactions between HBB molecules in the solid state. While this might suggest an increased propensity for dissolution compared to planar polycyclic aromatic hydrocarbons (PAHs), the sheer size and hydrophobicity of the molecule remain the dominant factors dictating its generally low solubility.[4]

The presence of bromine atoms introduces a degree of polarity and potential for halogen bonding, but the overall character of the molecule remains overwhelmingly non-polar. Therefore, its solubility is expected to be highest in non-polar or moderately polar aprotic solvents that can effectively engage in van der Waals interactions with the extensive aromatic surfaces of the molecule.

Predictive Insights from Structural Analogs:

A key piece of experimental evidence for HBB's solubility comes from its synthesis and purification procedures. It is noted that HBB can be purified by re-precipitation from refluxing tetrahydrofuran (THF).[6] This indicates that THF, a moderately polar aprotic solvent, is a viable solvent for HBB at elevated temperatures.

II. A Practical Guide to Solvent Selection and Expected Solubility

Based on the theoretical principles discussed, we can categorize common organic solvents and predict their efficacy in dissolving this compound.

| Solvent Class | Representative Solvents | Predicted Solubility of HBB | Rationale |

| Non-Polar Aromatic | Toluene, Xylene, Benzene | Moderate to Good (especially at elevated temperatures) | "Like dissolves like" principle. These solvents can engage in favorable π-π interactions with the aromatic rings of HBB. |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | Moderate | Good balance of polarity and ability to interact with the aromatic system. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate (solubility significantly increases with temperature) | The ether oxygen provides some polarity, and the cyclic structure can accommodate the bulky HBB molecule. THF is a known recrystallization solvent at reflux.[6] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Very Low | Higher polarity and hydrogen bond accepting character are less compatible with the non-polar HBB. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The highly polar and protic nature of alcohols leads to strong solvent-solvent hydrogen bonding, which is energetically unfavorable to disrupt for the dissolution of the non-polar HBB. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Low to Moderate | These are highly polar aprotic solvents; some solubility may be observed due to their ability to solvate a wide range of compounds. |

| Alkanes | Hexane, Heptane | Very Low to Insoluble | The aliphatic nature of these solvents results in weak interactions with the aromatic HBB. |

| High-Boiling Point Solvents | Diphenyl ether, Benzophenone | Good (at high temperatures) | These are effective solvents for the parent compound, hexaphenylbenzene, at elevated temperatures.[5] |

III. Experimental Determination of Solubility: A Rigorous Protocol

Given the paucity of quantitative data, experimental determination of HBB's solubility is often necessary. The shake-flask method is the gold standard for determining the equilibrium solubility of poorly soluble compounds and is highly recommended.[1][7]

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (HBB), high purity

-

Selected organic solvents, analytical grade

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a gravimetric analysis setup

2. Procedure:

-

Preparation: Accurately weigh an excess amount of HBB into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is crucial to remove any suspended solid particles.

-

Analysis:

-

Gravimetric Method: Carefully evaporate the solvent from the pre-weighed vial and weigh the remaining HBB residue. The solubility is calculated from the mass of the residue and the volume of the solvent.

-

HPLC-UV Method: Dilute the filtrate to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV and determine the concentration of HBB. The solubility is then calculated by taking the dilution factor into account.

-

3. Data Reporting:

Solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and the temperature at which the measurement was performed must be clearly stated.

IV. Conclusion and Future Perspectives

This compound, a molecule of significant academic and industrial interest, presents a solubility profile characteristic of large, non-polar polycyclic aromatic hydrocarbons. While generally exhibiting low solubility in many common organic solvents, this guide has elucidated the underlying principles that govern its dissolution and provided a framework for predicting its behavior in different solvent classes. Notably, non-polar aromatic and chlorinated solvents, along with ethers like THF at elevated temperatures, are predicted to be the most effective.

For applications requiring precise knowledge of its solubility, the experimental protocol detailed herein provides a robust and reliable method for obtaining quantitative data. As research into hexaarylbenzenes and their derivatives continues to expand, a comprehensive understanding of their physical properties, with solubility at the forefront, will be indispensable for unlocking their full potential in the next generation of organic materials and pharmaceuticals.

V. References

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from --INVALID-LINK--

-

Enviro Wiki. (2022, April 27). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from --INVALID-LINK--

-

Rathore, R., & Burns, C. L. (n.d.). PREPARATION OF this compound (HBB). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from --INVALID-LINK--

-

ResearchGate. (2021, March 22). Hexaarylbenzene based high-performance p-channel molecules for electronic applications. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis and applications of hexaphenylbenzene derivatives. Retrieved from --INVALID-LINK--

-

Fieser, L. F. (n.d.). Hexaphenylbenzene. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Hexaphenylbenzene. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]

- 4. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Thermal Stability and Decomposition of Hexakis(4-bromophenyl)benzene

Abstract

Hexakis(4-bromophenyl)benzene (HBB) is a highly arylated, polybrominated hydrocarbon of significant interest in materials science, particularly for its potential applications in organic electronics, high-performance polymers, and as a synthetic precursor for nanostructured materials.[1] Its robust molecular architecture, characterized by a central benzene ring persubstituted with six bromophenyl groups, imparts considerable steric hindrance and a high degree of thermal stability. This technical guide provides a comprehensive analysis of the thermal properties of HBB, including its stability and decomposition pathways. While specific experimental thermogravimetric data for HBB is not extensively documented in public literature, this guide synthesizes information from related polybrominated aromatic compounds and established principles of thermal analysis to present a scientifically grounded overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, with the chemical formula C₄₂H₂₄Br₆, is a crystalline solid with a high melting point of 358-359°C, indicative of its substantial thermal stability.[1] Its molecular structure is defined by a planar central benzene core, with six peripheral 4-bromophenyl rings twisted out of this plane due to steric repulsion. This propeller-like conformation contributes to its unique physical and chemical properties. HBB is typically synthesized via the bromination of hexaphenylbenzene.[1]

Molecular Structure and Properties

The inherent stability of HBB arises from the strength of the carbon-carbon and carbon-bromine bonds within its aromatic framework. The presence of six bromine atoms significantly influences its molecular weight and electronic properties, making it a valuable building block in supramolecular chemistry and materials science.

| Property | Value | Source |

| CAS Number | 19057-50-2 | [2] |

| Molecular Formula | C₄₂H₂₄Br₆ | [2] |

| Molecular Weight | 1008.1 g/mol | [2] |

| Melting Point | 358-359°C | [1] |

| Appearance | Pale yellow to colorless microcrystalline precipitate | [1] |

Thermal Analysis of this compound

The thermal stability and decomposition of HBB can be effectively characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on the material's behavior at elevated temperatures.

Theoretical Thermal Stability

Based on its high melting point and polyaromatic, halogenated structure, HBB is expected to exhibit high thermal stability, likely degrading at temperatures well above its melting point. The decomposition process in an inert atmosphere is anticipated to be a multi-stage event, primarily driven by the scission of the C-Br and C-C bonds.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section outlines a standard protocol for conducting TGA on a high-melting-point, thermally stable compound like HBB.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Instrumentation: A calibrated thermogravimetric analyzer capable of reaching at least 1000°C.

Methodology:

-

Sample Preparation: A small sample of HBB (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to ensure an oxygen-free environment.

-

The temperature program is set to ramp from ambient temperature to 1000°C at a controlled heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the key thermal events.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of HBB, and to identify any other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of HBB (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

The temperature program is set to heat the sample at a constant rate (e.g., 10°C/min) through its expected melting range.

-

-

Data Acquisition: The heat flow to the sample is measured relative to the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to determine the peak temperature of the melting endotherm and the integrated peak area, which corresponds to the enthalpy of fusion.

Decomposition Pathway of this compound

In the absence of direct experimental data from techniques like TGA coupled with mass spectrometry (TGA-MS), the decomposition pathway of HBB can be postulated based on the known thermal degradation mechanisms of other polybrominated aromatic compounds.[3][4] The pyrolysis of such molecules generally proceeds through a free-radical mechanism.

Initial Decomposition Step: C-Br Bond Cleavage

The initial and primary step in the thermal decomposition of HBB under pyrolytic conditions is expected to be the homolytic cleavage of the carbon-bromine bonds. The C-Br bond is typically the weakest bond in the molecule. This process would release bromine radicals into the system.

Subsequent Reactions and Product Formation

Following the initial C-Br bond scission, a cascade of reactions is likely to occur:

-

Hydrogen Abstraction: The highly reactive bromine radicals can abstract hydrogen atoms from other HBB molecules, leading to the formation of hydrogen bromide (HBr) and large, resonance-stabilized aryl radicals.

-

Intermolecular Condensation: The aryl radicals can then combine, leading to the formation of larger, more condensed polycyclic aromatic hydrocarbons (PAHs). This process would result in significant char formation at higher temperatures.

-

Fragmentation: At very high temperatures, the central benzene ring and the peripheral phenyl rings may undergo fragmentation, leading to the formation of smaller volatile aromatic compounds, such as brominated benzenes and biphenyls.

The thermal degradation of brominated flame retardants often results in the formation of brominated benzenes and phenols as major products.[3][4]

References

Early Synthetic Routes to Substituted Hexaphenylbenzenes: A Foundational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenylbenzene (HPB) is a remarkable aromatic compound, distinguished by its unique, non-planar propeller-like structure where six phenyl rings are twisted out of the plane of the central benzene core due to steric hindrance.[1] First synthesized in the early 20th century, this sterically crowded molecule has become a foundational scaffold in materials science, supramolecular chemistry, and nanotechnology.[2][3] Its derivatives are explored as components for organic light-emitting diodes (OLEDs), molecular receptors, and porous polymers.[3][4] The synthesis of the hexaphenylbenzene core, particularly in its early days, presented significant chemical challenges, primarily centered on constructing a hexa-substituted aromatic ring from smaller precursors. This guide provides an in-depth exploration of the seminal synthetic strategies that first made these complex architectures accessible, focusing on the underlying chemical principles and the practical considerations that guided these early methodologies.

Part 1: The Cornerstone of Hexaphenylbenzene Synthesis: The Diels-Alder Reaction

The most enduring and historically significant route to hexaphenylbenzene is the [4+2] cycloaddition reaction, a testament to the power and versatility of the Diels-Alder reaction.[2] The first successful synthesis via this method was pioneered by Dilthey and co-workers.[2] This approach involves the reaction of a diene with a dienophile, which, for hexaphenylbenzene, are tetraphenylcyclopentadienone and diphenylacetylene, respectively.

Causality and Mechanistic Insight

The reaction proceeds in two key stages:

-

[4+2] Cycloaddition: The electron-rich diene, tetraphenylcyclopentadienone (often called tetracyclone), reacts with the dienophile, diphenylacetylene (also known as tolan), to form a bicyclic adduct.[5][6] This is a concerted reaction where three pi bonds are broken, and two new carbon-carbon sigma bonds and one new pi bond are formed, creating a six-membered ring.[7]

-